molecular formula C7H12S2 B8605599 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine CAS No. 55789-63-4

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Cat. No. B8605599
M. Wt: 160.3 g/mol
InChI Key: XYRKQRCWPGBCMJ-UHFFFAOYSA-N
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Patent
US04276422

Procedure details

The procedure of Example 1(a) is repeated, using 1,2-propanedithiol and 3-chloro-2-butanone to give 2,3-dihydro-2,5,6-trimethyl-1,4-dithiin as a clear green liquid, bp 49.5°-51°/0.7 mm, yield 36.5%, NMR 1.36 (3d), 1.88 (6s), 2.4-3.6 (3m) (CDCl3). IR, 2905 (sh); 1605, 1410 (broad); 1250, 1155 (sh); 1065 (br); 730, 705.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:5])[CH:2]([SH:4])[CH3:3].Cl[CH:7]([CH3:11])[C:8](=O)[CH3:9]>>[CH3:3][CH:2]1[CH2:1][S:5][C:8]([CH3:9])=[C:7]([CH3:11])[S:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)S)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1SC(=C(SC1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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